

ML367: A Technical Guide to its Molecular Target and Mechanism of Action

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Compound of Interest

Compound Name: ML367

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Abstract

ML367 is a potent small molecule inhibitor that targets the stabilization of the ATPase Family AAA Domain-Containing Protein 5 (ATAD5). By preventing the accumulation of ATAD5 protein in response to DNA damage, **ML367** effectively disrupts the DNA damage response (DDR) pathway. This guide provides an in-depth overview of the molecular target of **ML367**, its mechanism of action, and detailed protocols for key experimental assays used in its characterization. Quantitative data are summarized, and signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this important chemical probe.

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of signaling pathways collectively known as the DNA damage response (DDR). A key player in the DDR is the ATPase Family AAA Domain-Containing Protein 5 (ATAD5), which is involved in the unloading of the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA following DNA replication and repair. The stabilization of ATAD5 protein levels is a critical event in the cellular response to genotoxic stress.

ML367 has been identified as a specific inhibitor of ATAD5 stabilization.^{[1][2]} It has been shown to block general DNA damage responses, including the phosphorylation of Replication Protein A 32 (RPA32) and Checkpoint Kinase 1 (CHK1), which are critical upstream events in the DDR cascade.^{[1][2]} This activity makes **ML367** a valuable tool for studying the intricacies of the DNA damage response and a potential starting point for the development of novel therapeutics that sensitize cancer cells to DNA-damaging agents. Notably, **ML367** has been shown to be particularly effective in cells with deficiencies in other DNA repair pathways, such as those with mutations in Poly (ADP-ribose) polymerase 1 (PARP1).^{[1][2]}

Molecular Target: Inhibition of ATAD5 Stabilization

The primary molecular target of **ML367** is the process of ATAD5 protein stabilization that occurs in response to DNA damage. **ML367** does not directly inhibit the enzymatic activity of ATAD5 but rather prevents the increase in ATAD5 protein levels that is normally observed after cellular exposure to genotoxic agents like 5-fluorouridine (5-FUrd) or UV radiation.^{[1][2]} This inhibitory action on ATAD5 stabilization disrupts the proper unloading of PCNA from the DNA, thereby interfering with downstream DNA repair and cell cycle checkpoint signaling.

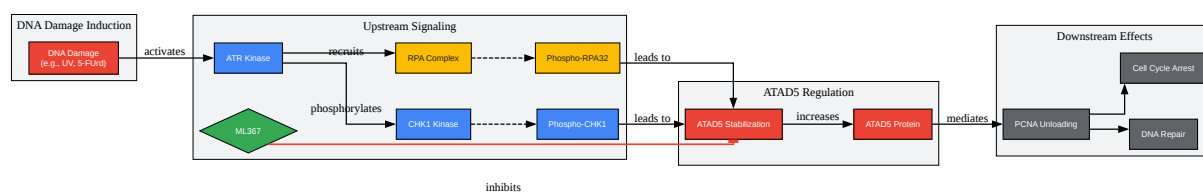
Quantitative Data

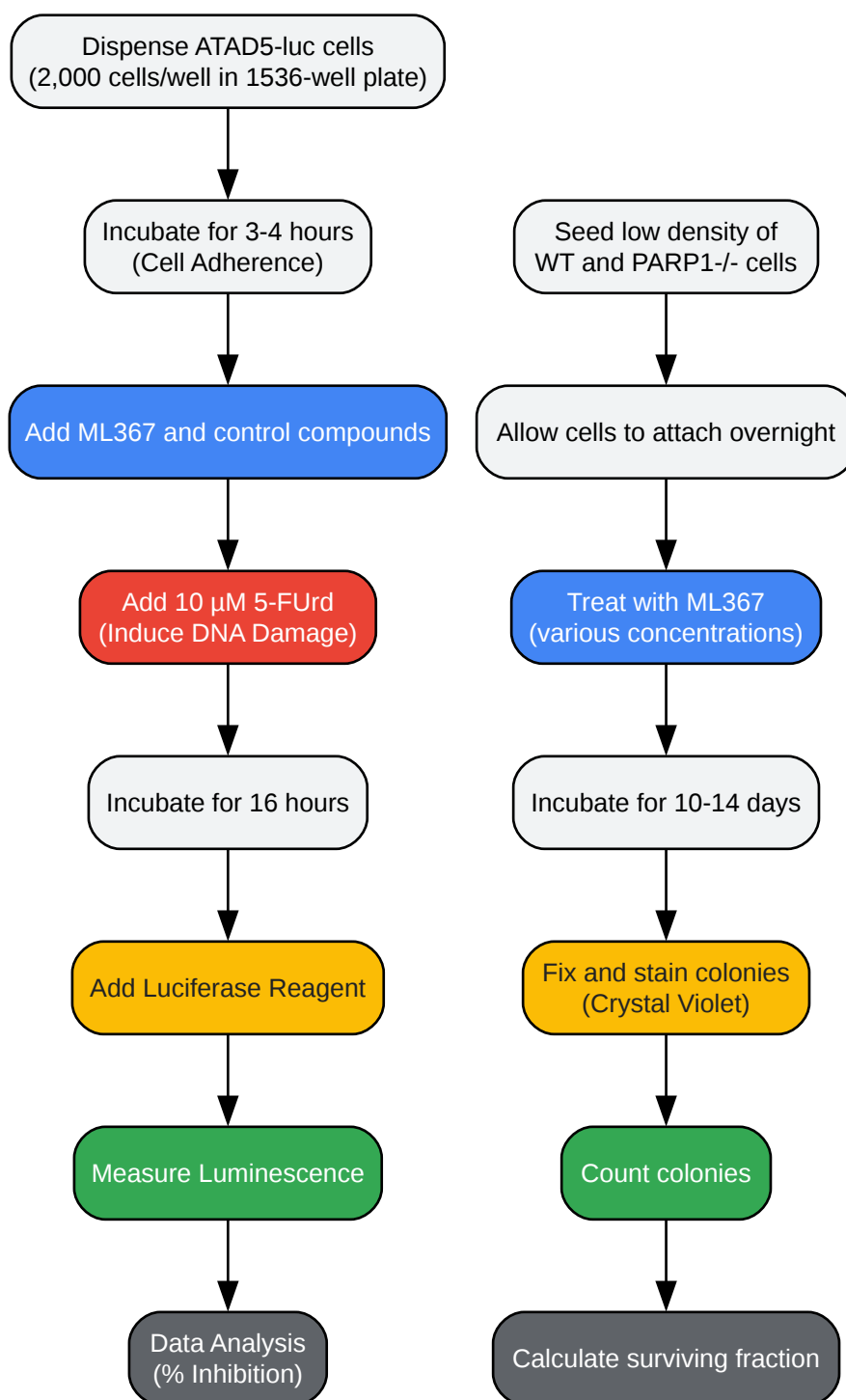
The inhibitory potency of **ML367** has been quantified in cell-based assays. The key reported value is its half-maximal inhibitory concentration (IC₅₀) for the stabilization of ATAD5.

Compound	Assay	Cell Line	Condition	IC ₅₀ (μM)	Reference
ML367	ATAD5				
	Stabilization (Luciferase Reporter)	ATAD5-luc Cells	10 μM 5-fluorouridine	1.2	^[1]

Signaling Pathway

ML367 exerts its effects by intervening in the DNA Damage Response (DDR) pathway. Specifically, it acts upstream of ATAD5 stabilization, impacting the phosphorylation of key checkpoint proteins. The following diagram illustrates the proposed signaling pathway and the point of intervention by **ML367**.





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References

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